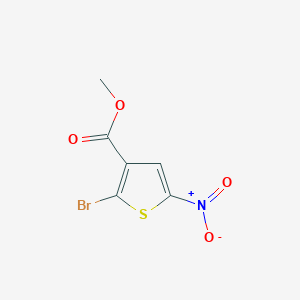Methyl 2-bromo-5-nitrothiophene-3-carboxylate
CAS No.: 56235-22-4
Cat. No.: VC17975588
Molecular Formula: C6H4BrNO4S
Molecular Weight: 266.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56235-22-4 |
|---|---|
| Molecular Formula | C6H4BrNO4S |
| Molecular Weight | 266.07 g/mol |
| IUPAC Name | methyl 2-bromo-5-nitrothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C6H4BrNO4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,1H3 |
| Standard InChI Key | BPKIIIACNBCMMT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(SC(=C1)[N+](=O)[O-])Br |
Introduction
Methyl 2-bromo-5-nitrothiophene-3-carboxylate is a heterocyclic aromatic compound belonging to the thiophene family. It features a five-membered ring with sulfur, substituted with a bromine atom at the second position, a nitro group at the fifth position, and a carboxylate functional group at the third position. This unique structure imparts specific chemical properties and reactivity, making it valuable in synthetic organic chemistry.
Solubility and Stability
-
Solubility: Methyl 2-bromo-5-nitrothiophene-3-carboxylate is soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water.
-
Stability: The compound is stable under normal conditions, which is crucial for its storage and handling in laboratory settings.
Synthesis Methods
Methyl 2-bromo-5-nitrothiophene-3-carboxylate can be synthesized through various chemical methods, primarily involving bromination and nitration of thiophene derivatives. These processes typically involve multiple steps and can be optimized for large-scale production to enhance yield and purity.
Chemical Reactions
This compound participates in several types of chemical reactions, which are essential for synthesizing more complex organic molecules. The electron-withdrawing nature of both the nitro and bromo substituents influences its reactivity patterns, making it a versatile intermediate in organic synthesis.
Applications in Research
Methyl 2-bromo-5-nitrothiophene-3-carboxylate has several scientific uses, primarily in synthetic organic chemistry. Its unique structure and reactivity make it suitable for the synthesis of pharmaceuticals and other complex molecules.
Chemical Reactions
| Reaction Type | Description |
|---|---|
| Bromination/Nitration | Synthesis from thiophene derivatives |
| Nucleophilic Substitution | Possible due to the presence of bromine |
| Reduction | Potential for reducing the nitro group to an amine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume